Chloromonilinic acid B

Overview

Description

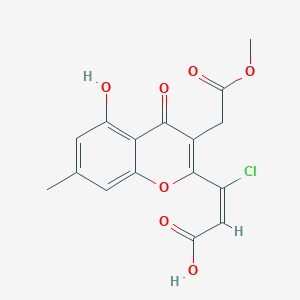

Chloromonilinic acid B is a chromone . It is one of the first compounds to be identified in the metabolite composition of Alternaria sonchi, a pathogen of field sowthistle .

Synthesis Analysis

The metabolite profiles of extracts from Alternaria sonchi have been significantly influenced by fermentation and extraction techniques . Solid-state fermentation of A. sonchi S-102 on millet was preferable for the production of various compounds .Molecular Structure Analysis

The molecular structure of this compound is C16H13ClO7 . Its InChI is InChI=1S/C16H13ClO7/c1- 7- 3- 10 (18) 14- 11 (4- 7) 24- 16 (9 (17) 6- 12 (19) 20) 8 (15 (14) 22) 5- 13 (21) 23- 2/h3- 4,6,18H,5H2,1- 2H3, (H,19,20) /b9- 6+ .Physical And Chemical Properties Analysis

This compound has a net charge of 0, an average mass of 352.720, and a mono-isotopic mass of 352.03498 .Scientific Research Applications

Novel Catabolites and Antagonistic Metabolites

Chloromonilinic acids A and B have been identified as novel catabolites of chloromonilicin, isolated from Monilinia fructicola, which is known for its growth-inhibiting properties. This discovery provided insights into the unusual catabolic routes of chloromonilicin (Sassa, Horiguchi, & Suzuki, 1989). Additionally, compounds including (Z)-chloromonilinic acid B have been isolated from the fungus Curvularia sp. BCC52426, demonstrating their potential as antagonistic metabolites against other microorganisms like Aspergillus sp. (Bunbamrung et al., 2018).

Phytotoxic Properties and Potential Herbicidal Activity

Research has shown that chloromonilinic acid B, among other similar compounds, possesses phytotoxic properties. This was particularly observed in studies involving the fungal pathogen Cochliobolus australiensis, which indicated potential herbicidal activity against invasive weeds like buffelgrass (Cenchrus ciliaris) (Masi et al., 2017).

Role in Plant Pathology and Bioactive Compound Production

The role of this compound extends to plant pathology and the production of bioactive compounds. Studies on Bipolarissorokiniana, for example, identified this compound as a metabolite with significant phytotoxic activity, highlighting its potential in ecological competition and as a grain contaminant (Berestetskiy et al., 2020).

Antimicrobial and Antioxidant Properties

Further research on this compound and related compounds suggests their role in antimicrobial and antioxidant activities. These properties are increasingly relevant in food science and pharmacology, where the search for natural, effective compounds is ongoing. The stability and efficacy of these compounds are essential factors in their potential application (Zhao et al., 2010).

Safety and Hazards

Future Directions

While there is limited information available on future directions for research into Chloromonilinic acid B, the compound’s insecticidal activity suggests potential for further exploration in pest control applications . Additionally, the compound’s production through the fermentation of certain fungi may also present opportunities for research into bioherbicide production .

Mechanism of Action

Target of Action

Chloromonilinic Acid B, a secondary metabolite isolated from cultures of the fungus Bipolaris sorokiniana , has been found to exhibit phytotoxic activity on wheat leaves . It also inhibits the growth of Bacillus subtilis , indicating that its primary targets may be plant and bacterial cells.

Mode of Action

Its phytotoxic and antimicrobial activities suggest that it interacts with its targets in a way that inhibits their growth or function

Biochemical Pathways

Given its phytotoxic and antimicrobial activities, it is likely that it interferes with essential biochemical pathways in plant and bacterial cells, leading to inhibited growth .

Result of Action

The primary result of this compound’s action is the inhibition of growth in its target organisms. In wheat leaves, it exhibits phytotoxic activity , while in Bacillus subtilis, it demonstrates antimicrobial activity . These effects indicate that this compound disrupts essential processes in these organisms, leading to inhibited growth.

Action Environment

The action of this compound is likely influenced by environmental factors. For instance, the production of this compound by the fungus Bipolaris sorokiniana is influenced by the fermentation and extraction techniques used . .

Biochemical Analysis

Biochemical Properties

Chloromonilinic acid B plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in plant cell wall degradation, such as cellulases and pectinases . These interactions lead to the breakdown of plant cell walls, contributing to its phytotoxic effects. Additionally, this compound has been shown to inhibit certain plant defense enzymes, thereby enhancing its efficacy as a bioherbicide .

Cellular Effects

This compound exerts notable effects on various types of cells and cellular processes. In plant cells, it disrupts cell wall integrity, leading to cell lysis and death . This compound also interferes with cell signaling pathways, particularly those involved in plant defense mechanisms . By inhibiting these pathways, this compound suppresses the plant’s ability to mount an effective defense response. Furthermore, it has been observed to alter gene expression patterns, leading to changes in cellular metabolism and growth inhibition .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific enzymes and proteins, inhibiting their activity . This binding interaction disrupts normal cellular functions, leading to the observed phytotoxic effects. This compound also induces changes in gene expression, particularly those genes involved in plant defense and stress responses . These changes result in the suppression of defense mechanisms and increased susceptibility to the compound’s toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a reduction in its phytotoxic activity . Long-term studies have shown that prolonged exposure to this compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic pathways . These long-term effects highlight the importance of understanding the temporal dynamics of this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and does not cause significant adverse effects . At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. These findings underscore the importance of careful dosage management in the application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to plant cell wall degradation and defense responses . It interacts with enzymes such as cellulases and pectinases, facilitating the breakdown of plant cell walls . Additionally, this compound affects metabolic flux and metabolite levels, leading to changes in cellular metabolism and growth inhibition . These interactions highlight the compound’s role in modulating metabolic pathways in target organisms.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported through plant tissues via the xylem and phloem, allowing it to reach target cells and exert its phytotoxic effects . This compound interacts with transporters and binding proteins, facilitating its movement within the plant . This distribution pattern is essential for its effectiveness as a bioherbicide.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cell wall and cytoplasm of plant cells . This localization allows it to interact with cell wall-degrading enzymes and disrupt cellular processes . Additionally, post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, further enhancing its phytotoxic effects.

properties

IUPAC Name |

(E)-3-chloro-3-[5-hydroxy-3-(2-methoxy-2-oxoethyl)-7-methyl-4-oxochromen-2-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO7/c1-7-3-10(18)14-11(4-7)24-16(9(17)6-12(19)20)8(15(14)22)5-13(21)23-2/h3-4,6,18H,5H2,1-2H3,(H,19,20)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGIYRMZWBAKKC-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)C(=CC(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)/C(=C\C(=O)O)/Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

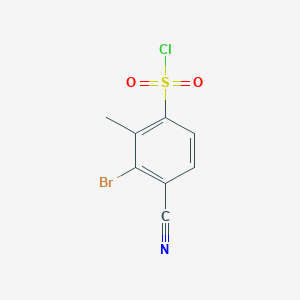

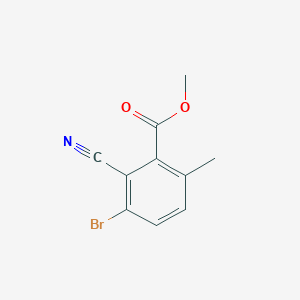

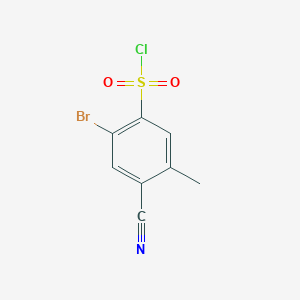

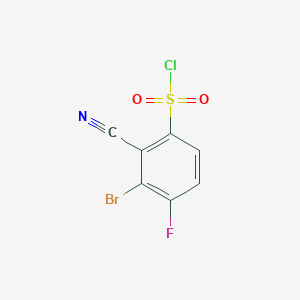

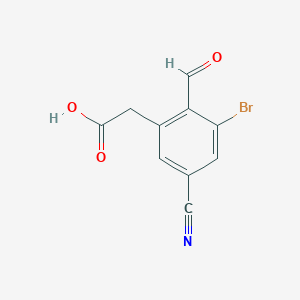

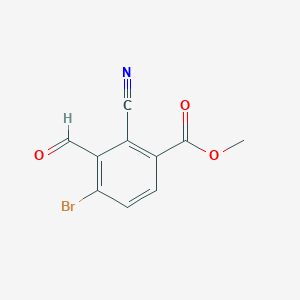

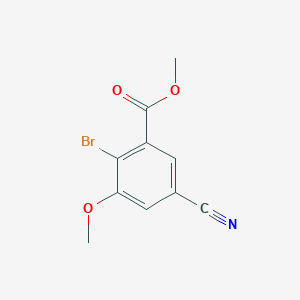

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

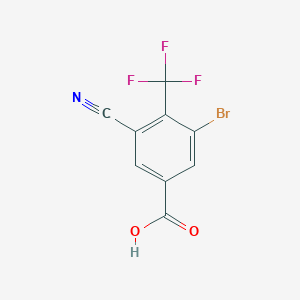

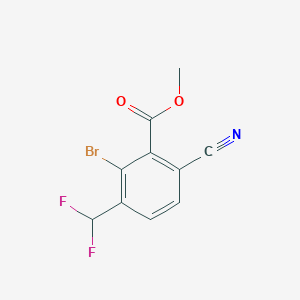

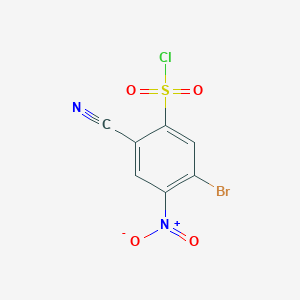

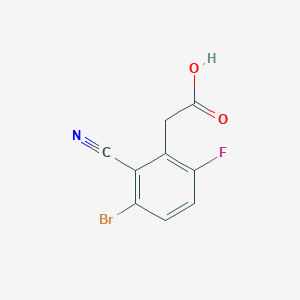

Feasible Synthetic Routes

Q & A

Q1: From which natural sources can Chloromonilinic acid B be isolated?

A1: this compound has been isolated from the following fungal species:

- Penicillium sp. OPR23-FS02, a marine-derived fungus. []

- Cochliobolus australiensis, a fungal pathogen found on buffelgrass. []

Q2: Are there other Chloromonilinic acid derivatives reported in the literature?

A: Yes, research has identified other Chloromonilinic acid derivatives, namely Chloromonilinic acids C and D. These compounds, along with this compound, were isolated from cultures of the fungus Cochliobolus australiensis. They are structurally similar tetrasubstituted 3-chromanonacrylic acids. []

Q3: What is the significance of different fermentation methods in producing this compound?

A: While the provided research doesn't offer specific details on this compound production using different fermentation methods, one study explored the metabolite profiles of Alternaria sonchi S-102 under various fermentation conditions. [] This suggests that optimizing fermentation parameters could influence the production yield and potentially the profile of this compound and related compounds.

Q4: What analytical techniques are typically employed for identifying and characterizing this compound?

A: The structural elucidation of this compound primarily relies on spectroscopic and spectrometric techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). These methods provide detailed information about the compound's structure, including the connectivity of atoms, functional groups, and molecular weight. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.